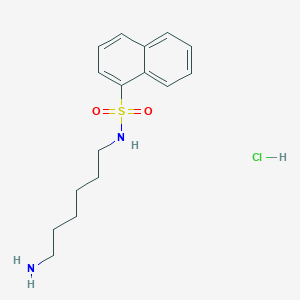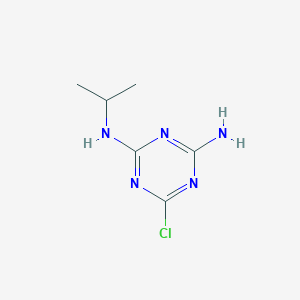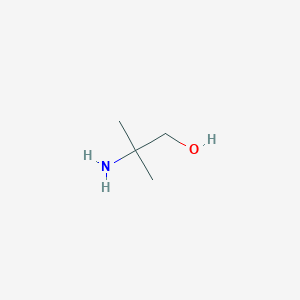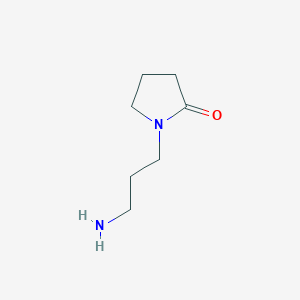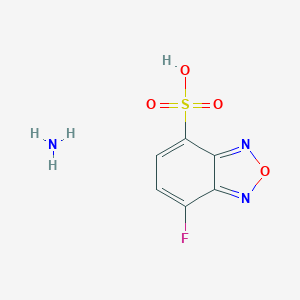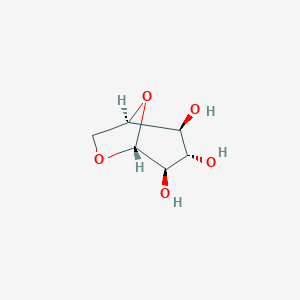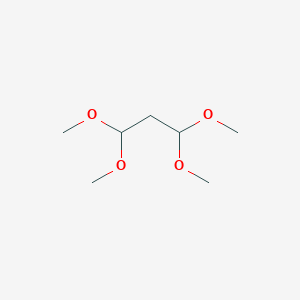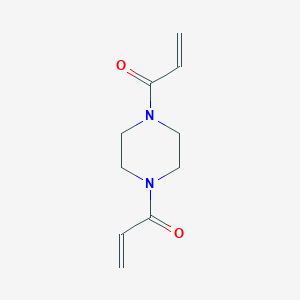
1,4-二丙烯酰基哌嗪
描述
1,4-Diacryloylpiperazine is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is primarily used as a crosslinking agent in the preparation of polyacrylamide gels, which are widely used in electrophoresis for the separation and analysis of proteins and nucleic acids .
科学研究应用
1,4-Diacryloylpiperazine is extensively used in scientific research, particularly in the following areas:
Chemistry: As a crosslinking agent in the synthesis of polyacrylamide gels for electrophoresis.
Biology: In the separation and analysis of proteins and nucleic acids.
Industry: Used in the production of high-strength polymeric materials.
作用机制
Target of Action
1,4-Diacryloylpiperazine (DAP) is primarily used as a crosslinker in polyacrylamide gels . Its primary targets are the acrylamide molecules in the gel. The role of DAP is to provide the gel with increased physical strength and improved separation and detection of proteins .
Mode of Action
DAP interacts with its targets (acrylamide molecules) through a process known as crosslinking. This involves the formation of covalent bonds between the acrylamide molecules, thereby creating a three-dimensional network of interconnected molecules. This interaction results in increased physical strength of the gel, allowing it to withstand the electrophoretic process without breaking or deforming .
Biochemical Pathways
The primary biochemical pathway involved in the action of DAP is the polymerization of acrylamide in the presence of a crosslinker. This process is initiated by free radicals, which are typically generated by the decomposition of a chemical initiator. The free radicals react with the acrylamide and DAP molecules, leading to the formation of a polyacrylamide gel. The crosslinking action of DAP results in a three-dimensional network structure within the gel, which affects the migration of proteins during electrophoresis .
Result of Action
The result of DAP’s action is the formation of a robust polyacrylamide gel with improved protein separation and detection capabilities. The crosslinked structure of the gel allows for the effective separation of proteins based on their size during electrophoresis. This makes DAP an essential reagent in various biochemical and molecular biology applications, including protein electrophoresis and DNA sequencing .
Action Environment
The action of DAP is influenced by several environmental factors. The pH and temperature of the polymerization reaction can affect the efficiency of crosslinking. Additionally, the concentration of DAP in the reaction mixture can influence the degree of crosslinking and, consequently, the physical properties of the resulting gel . Therefore, careful control of these environmental factors is crucial for optimal gel formation and performance.
生化分析
Biochemical Properties
Its role as a crosslinker in polyacrylamide gels suggests that it may interact with proteins and other biomolecules to form a network structure, enhancing the physical strength of the gel .
Temporal Effects in Laboratory Settings
Its use in polyacrylamide gels suggests that it may have good stability and long-lasting effects on protein separation and detection .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diacryloylpiperazine can be synthesized through the reaction of piperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or diethyl ether. The general reaction scheme is as follows:
Piperazine+2Acryloyl chloride→1,4-Diacryloylpiperazine+2Hydrochloric acid
The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of 1,4-Diacryloylpiperazine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,4-Diacryloylpiperazine undergoes several types of chemical reactions, including:
Polymerization: It can polymerize with other monomers to form crosslinked polymers.
Addition Reactions: The double bonds in the acryloyl groups can participate in addition reactions with nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form piperazine and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can add to the double bonds.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products
Polymerization: Crosslinked polyacrylamide gels.
Addition Reactions: Various substituted piperazine derivatives.
Hydrolysis: Piperazine and acrylic acid.
相似化合物的比较
Similar Compounds
- 1,4-Bis(acryloyl)piperazine
- N,N’-Methylenebisacrylamide
- N,N’-Ethylenebisacrylamide
Uniqueness
1,4-Diacryloylpiperazine is unique due to its specific structure, which allows for efficient crosslinking in polyacrylamide gels. Compared to other crosslinking agents, it provides improved physical strength and better separation capabilities in electrophoresis applications .
属性
IUPAC Name |
1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERHJBPPDGHCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212834 | |
| Record name | Diacrylylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-17-2 | |
| Record name | 1,4-Bis(acryloyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacrylylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6342-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6342-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacrylylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-diacryloylpiperazine contribute to the properties of the resulting polymers?
A1: 1,4-Diacryloylpiperazine possesses two acryloyl groups, making it a bifunctional monomer. [] These groups can react with amines or alcohols, leading to the formation of amide or ester linkages, respectively. This bifunctionality allows 1,4-diacryloylpiperazine to act as a crosslinker, contributing to the formation of polymeric networks. The resulting poly(amido-amine)s and poly(ester-amine)s exhibit polyelectrolyte behavior, suggesting the presence of charged groups within the polymer structure. [] This behavior is likely influenced by the piperazine ring incorporated into the polymer backbone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)

